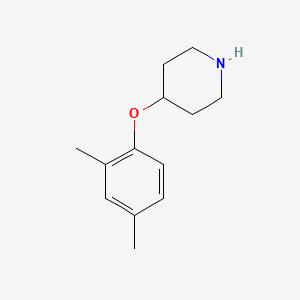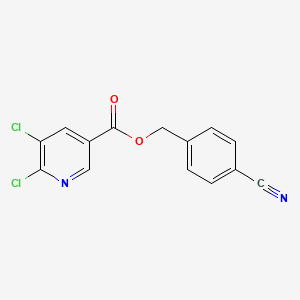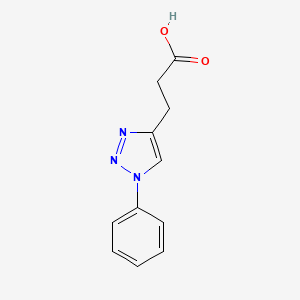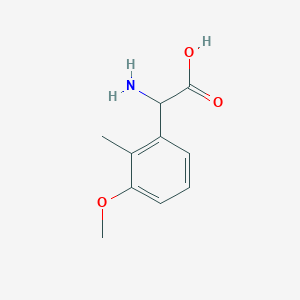![molecular formula C11H16ClNO3 B13559825 3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)
3-[2-(Methylamino)propoxy]benzoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Methylamino)propoxy]benzoic acid hydrochloride is a chemical compound with a complex structure that includes a benzoic acid moiety linked to a methylamino group via a propoxy chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylamino)propoxy]benzoic acid hydrochloride typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process often includes:
Nitration: of benzoic acid to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Alkylation: of the amino group with a propoxy chain.
Methylation: of the resulting compound to introduce the methylamino group.
Hydrochloride formation: by reacting the final product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 3-[2-(Methylamino)propoxy]benzoic acid hydrochloride may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Methylamino)propoxy]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-[2-(Methylamino)propoxy]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-[2-(Methylamino)propoxy]benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methylamino)benzoic acid
- 3-Amino-2-methylbenzoic acid
- 3-(Methylamino)propoxybenzoic acid
Uniqueness
3-[2-(Methylamino)propoxy]benzoic acid hydrochloride is unique due to its specific structure, which includes a propoxy chain linking the benzoic acid and methylamino groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C11H16ClNO3 |
|---|---|
Molekulargewicht |
245.70 g/mol |
IUPAC-Name |
3-[2-(methylamino)propoxy]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(12-2)7-15-10-5-3-4-9(6-10)11(13)14;/h3-6,8,12H,7H2,1-2H3,(H,13,14);1H |
InChI-Schlüssel |
SHRIMDNGOWEXDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=CC(=C1)C(=O)O)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)



![3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13559765.png)
![2-[4-(Trifluoromethylthio)phenyl]-2-propanol](/img/structure/B13559772.png)





